molecular formula C₂₁H₂₆O₂ B1160408 ∆-5(10)-Gestodene

∆-5(10)-Gestodene

Cat. No.: B1160408
M. Wt: 310.43
Attention: For research use only. Not for human or veterinary use.
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Description

∆-5(10)-Gestodene, also known as Gestodene Impurity B, is a steroid derivative and an isomer of the progestin Gestodene . It is primarily used in pharmaceutical research and development as a reference standard for quality control and impurity profiling . Researchers utilize this compound to ensure the purity and safety of pharmaceutical products by monitoring and identifying isomeric impurities during the synthesis and manufacturing of Gestodene and related steroidal active pharmaceutical ingredients (APIs) . The compound has the molecular formula C21H26O2 and a molecular weight of 310.43 g/mol . As a key chemical intermediate, it plays a vital role in the synthesis and analytical characterization of complex steroid-based therapeutics . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C₂₁H₂₆O₂

Molecular Weight

310.43

Synonyms

(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-5,15-dien-20-yn-3-one;  Gestodene Impurity B; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of ∆ 5 10 Gestodene

Strategic Approaches to ∆-5(10)-Gestodene Synthesis

The synthesis of gestodene (B1671452), including its ∆-5(10) isomer, can be achieved through various routes, often starting from more readily available steroid precursors. nih.govresearchgate.net A common strategy involves the modification of an existing steroid nucleus to introduce the required functional groups and unsaturation.

Identification of Key Precursors and Synthetic Intermediates

The synthesis often commences from 18-methyl-4-estren-3,17-dione. nih.govresearchgate.net This starting material provides the basic carbon skeleton of the gestodene molecule. The synthetic sequence then involves a series of transformations to introduce the C15-C16 double bond and the 17α-ethynyl-17β-hydroxy group. nih.gov

A crucial aspect of the synthesis is the management of the two carbonyl groups at C3 and C17. Selective protection of the C3 carbonyl is often necessary to allow for specific modifications at the C17 position. researchgate.net This is typically achieved by forming a ketal, which is stable under the conditions required for subsequent reactions. researchgate.net

The introduction of the ∆-5(10) double bond can be a part of a strategic isomerization process from a ∆-4 or ∆-5 precursor. google.com In some synthetic pathways, a mixture of isomers with the double bond at the 5-6 position and the 5-10 position is formed, which can then be converted to the desired final product. google.com

Key Precursors and Intermediates:

Precursor/IntermediateRole in Synthesis
18-Methyl-4-estren-3,17-dioneStarting material providing the core steroid structure. nih.govresearchgate.net
3,3-Ethylenedioxy-18-methyl-5-estren-17-oneC3-protected intermediate allowing for selective C17 modification. researchgate.net
Estr-5(10)-en-3-one derivativesIntermediates in the formation of the final dienone system. google.com
15-Hydroxy-18-methyl-estr-4-en-3,17-dioneAn intermediate that can be used to introduce the C15-C16 double bond. googleapis.com

Advanced Synthetic Routes for Stereoselective Formation

Achieving the correct stereochemistry at the various chiral centers of the gestodene molecule is paramount. Modern synthetic methods employ stereoselective reactions to control the spatial arrangement of substituents. The stereoselective synthesis of steroids often relies on the use of chiral auxiliaries, catalysts, or substrate-controlled reactions where the existing stereochemistry of the steroid nucleus directs the outcome of subsequent transformations. youtube.com

For instance, the reduction of a C17 ketone to the corresponding 17β-hydroxy group must be highly stereoselective. Similarly, the introduction of the 17α-ethynyl group proceeds with a specific stereochemical outcome due to the steric hindrance of the steroid backbone. rsc.org The formation of the ∆-5(10) double bond itself is a key stereochemical feature of this particular isomer.

Critical Reaction Steps in this compound Synthesis

Several key chemical transformations are central to the successful synthesis of this compound.

Introduction of Dienone Systems and Specific Double Bonds

The conjugated dienone system, which includes the ∆-5(10) double bond, is a characteristic feature of this gestodene isomer. The formation of this system can be achieved through various methods. One approach involves the deprotection of a 3-keto-5-ene steroid under acidic conditions, which can lead to the formation of a mixture of ∆-4 and ∆-5(10) isomers. google.com The ∆-5(10) double bond can also be introduced from a precursor with a double bond at the 5-6 position through isomerization. google.com

Another strategy involves the introduction of a double bond at the 15,16-position at an earlier stage of the synthesis. googleapis.com This can be accomplished by starting with a precursor that has a specific substituent at the 15-position which facilitates the elimination reaction to form the double bond under mild conditions. googleapis.com

Elaboration of the 17α-Ethynyl Moiety

The introduction of the 17α-ethynyl group is a critical step in the synthesis of gestodene and many other synthetic progestins. This is typically achieved by reacting the corresponding 17-keto steroid with an acetylide reagent, such as lithium acetylide or potassium acetylide. google.comgoogle.com The reaction proceeds via nucleophilic addition to the carbonyl group. The stereochemistry of this addition is generally controlled by the steric hindrance of the steroid's β-face, leading to the desired α-configuration of the ethynyl (B1212043) group. rsc.org

Critical Reaction Steps:

Reaction StepReagents/ConditionsPurpose
Ketalization of C3-ketoneEthylene glycol, p-toluenesulfonic acidSelective protection of the C3 carbonyl group. researchgate.net
Introduction of C15-C16 double bondElimination from a 15-substituted precursorFormation of the dienone system. googleapis.com
Ethynylation of C17-ketoneLithium acetylide-ethylenediamine complexIntroduction of the biologically active 17α-ethynyl group. google.com
Hydrolysis of C3-ketalDilute hydrochloric acid in tetrahydrofuranDeprotection and formation of the final 3-keto-∆-4,15-diene system. google.com

Optimization of Synthetic Pathways for Research-Grade this compound

The optimization of synthetic pathways is crucial for obtaining high-purity, research-grade this compound. This involves refining reaction conditions, such as temperature, reaction time, and the choice of solvents and catalysts, to maximize the yield of the desired product and minimize the formation of impurities. arxiv.org

For instance, in the ethynylation step, the choice of the acetylide reagent and the reaction solvent can significantly impact the yield and purity of the product. google.com Similarly, the conditions for the hydrolysis of the C3-ketal need to be carefully controlled to ensure the efficient formation of the conjugated dienone system without causing unwanted side reactions. google.com

Purification of the final product and intermediates is another critical aspect. Techniques such as recrystallization and chromatography are often employed to remove impurities and isolate the desired isomer. googleapis.com The purity of research-grade material is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR, IR, MS). researchgate.netgoogle.com

Strategies for Enhanced Reaction Yields and Purity

Another patented method reports a high-yield synthesis route with the following steps:

Elimination Reaction : Removing an acetoxyl group from an intermediate to form a double bond.

Ethynylation : Introducing the ethynyl group at the C17 position.

Deprotection : Removing the protecting group at the C3 position to yield the final product. google.com

This specific process claims to produce Gestodene with a molar yield of 97.0% and an HPLC purity of 99.2%, indicating a highly efficient conversion with minimal by-product formation. google.com Purification of the final product is typically achieved through conventional means like recrystallization from solvents such as acetone, cyclohexane, ethyl acetate, or ethanol (B145695) to remove residual impurities. googleapis.com

Table 1: Reported Yields and Purity in Gestodene Synthesis

Synthetic Approach Reported Yield Reported Purity Source
Early introduction of C15-C16 double bond ~60-70% Pharmaceutical Grade google.com, googleapis.com
Multi-step synthesis via elimination, ethynylation, and deprotection 97.0% 99.2% (HPLC) google.com

Control of By-product Formation and Impurity Profiling

The control of by-products is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). veeprho.commedwinpublishers.com In the synthesis of Gestodene, impurities can arise from starting materials, intermediates, reagents, or degradation products. veeprho.combiomedres.us this compound is identified as a significant process-related impurity, specifically classified as "Gestodene - Impurity B". pharmaffiliates.compharmaffiliates.com

The formation of such isomers is often related to the reaction conditions, such as the use of acid or thermal conditions, which can promote isomerization. veeprho.com Impurity profiling, the systematic identification and quantification of impurities, is essential. medwinpublishers.combiomedres.us Analytical techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are employed to separate and quantify these impurities. google.comresearchgate.net

The European Pharmacopoeia lists several potential impurities in pharmaceutical-grade Gestodene, denoted A to L. google.comgoogleapis.com Controlling the levels of these impurities, including the isomeric this compound, is mandatory to meet regulatory standards. veeprho.com

Table 2: Common Impurities Identified in Gestodene Synthesis

Impurity Name Alternative Name/Designation Molecular Formula Type Source
This compound Gestodene - Impurity B C₂₁H₂₆O₂ Isomeric By-product pharmaffiliates.com, pharmaffiliates.com
∆6-Gestodene Gestodene - Impurity A C₂₁H₂₄O₂ Isomeric By-product pharmaffiliates.com
∆5(6)-Gestodene Gestodene - Impurity L C₂₁H₂₆O₂ Isomeric By-product pharmaffiliates.com
5-Methoxy-gestodene Gestodene - Impurity I C₂₂H₃₀O₃ Synthesis-related esschemco.com, simsonpharma.com, pharmaffiliates.com
2-Isopropanol Gestodene Gestodene - Impurity C C₂₄H₃₂O₃ Residual Solvent Adduct clearsynth.com, pharmaffiliates.com
6-oxo gestodene - - Degradation Product veeprho.com

Polymorphism and Isomerism of this compound in Synthesis

Isomerism is a key consideration in the synthesis of Gestodene, with this compound being a prominent positional isomer. The desired product, Gestodene, has a double bond at the ∆4 position, while isomers with double bonds at ∆5(10), ∆6, and ∆5(6) can also be formed during the synthesis. pharmaffiliates.com The formation of these isomers is a critical challenge, as their separation can be difficult due to their structural similarity to the target molecule. Synthetic strategies are therefore designed to be highly regioselective to prevent the formation of these unwanted isomers.

While extensive information exists on the various isomers of Gestodene that can arise during synthesis, there is currently no specific information available in the cited literature regarding the polymorphism of the this compound isomer itself. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, which can impact properties like solubility and stability. The focus of existing research is on the chemical purity and isomeric profile of the main compound, Gestodene.

Molecular and Cellular Mechanisms of Action of ∆ 5 10 Gestodene

Progesterone (B1679170) Receptor (PR) Agonism of ∆-5(10)-Gestodene

This compound, a synthetic progestin, primarily exerts its biological effects through its potent interaction with the progesterone receptor (PR). wikipedia.orgnih.gov As an agonist, it mimics the actions of the natural hormone progesterone, binding to and activating PRs to initiate a cascade of cellular events. nih.gov

Binding Affinity and Receptor Selectivity

Research has consistently demonstrated that this compound exhibits a high binding affinity for the progesterone receptor. nih.govnih.govresearchgate.net In comparative studies, its affinity for the PR is shown to be potent, comparable to other synthetic progestogens and significantly higher than progesterone itself. nih.gov This high affinity is a key determinant of its potency. nih.gov

This compound is highly selective for the progesterone receptor over the estrogen receptor (ER), with studies showing no significant binding to the ER. nih.govcaymanchem.comcaymanchem.com This selectivity is crucial to its pharmacological profile, ensuring that its primary effects are mediated through the progesterone signaling pathway. However, it does exhibit notable binding to other steroid hormone receptors, which will be discussed in a later section.

Table 1: Relative Binding Affinity of this compound and other Progestins to Steroid Receptors

Compound Progesterone Receptor (PR) Androgen Receptor (AR) Glucocorticoid Receptor (GR) Estrogen Receptor (ER)
This compound High nih.govnih.gov Marked nih.gov Marked nih.gov No measurable affinity nih.govnih.gov
Progesterone High nih.gov Low nih.gov Low nih.gov No measurable affinity
3-keto-desogestrel High nih.gov Marked nih.gov Marked nih.gov No measurable affinity

Conformational Changes and Signal Transduction Pathways

Upon binding to the ligand-binding domain of the progesterone receptor, this compound induces a critical conformational change in the receptor protein. nih.gov This alteration is a fundamental step in the activation of the receptor. In its inactive state, the PR is part of a larger complex with heat shock proteins (HSPs). wikipedia.org The binding of an agonist like this compound causes the dissociation of these HSPs. bioscientifica.com

This unmasking of the receptor allows for its dimerization, where two ligand-bound receptor molecules associate with each other. nih.gov The activated dimer is then translocated into the cell nucleus. bioscientifica.com Once in the nucleus, the this compound-PR complex acts as a ligand-activated transcription factor, binding to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. bioscientifica.com

Regulation of Gene Expression via Progesterone Receptors

The binding of the this compound-progesterone receptor complex to PREs initiates the regulation of gene expression. caymanchem.com This interaction can either activate or repress the transcription of specific genes, leading to the synthesis or suppression of particular proteins. bioscientifica.com The specific genes regulated by the this compound-PR complex are tissue-dependent and are responsible for the physiological effects of the progestin. For instance, in reporter gene assays, this compound has been shown to induce transcriptional activity mediated by the progesterone receptor. caymanchem.comcaymanchem.com

Interactions of this compound with Other Steroid Hormone Receptors

Glucocorticoid Receptor Activity

In addition to its progestogenic and androgenic interactions, this compound also binds to the glucocorticoid receptor (GR) with a notable affinity. nih.govnih.gov Research indicates that it can exhibit weak glucocorticoid activity. nih.gov Transactivation assays have confirmed that this compound can mediate a weak glucocorticoid action. nih.gov Furthermore, it has been observed to possess weak GR-mediated antagonistic activity. nih.gov This dual agonist/antagonist profile at the glucocorticoid receptor adds another layer of complexity to its molecular actions.

Mineralocorticoid Receptor Effects

Gestodene (B1671452) has been shown to bind to mineralocorticoid receptors. nih.gov This interaction positions it as a competitive inhibitor of aldosterone (B195564), a key hormone in regulating blood pressure and fluid balance. nih.gov Aldosterone primarily acts on mineralocorticoid receptors in tissues like the kidney, heart, and blood vessels to increase sodium reabsorption and potassium excretion, which can elevate blood pressure. pharmacytimes.com By competing with aldosterone for these receptor sites, gestodene can potentially counteract these effects. This antagonistic action has led to speculation about its potential benefits in certain patient populations, such as those with hypertension. nih.gov

Estrogen Receptor Interactions Mediated by Metabolites

While gestodene itself does not bind to the estrogen receptor (ER), its metabolites have been found to possess estrogenic activity. nih.govnih.gov Specifically, the A-ring reduced metabolites of gestodene, such as the 3β,5α-tetrahydro reduced derivative (3βGSD) and the 3α,5αGSD isomer, are capable of interacting with the ER. nih.gov

Research has demonstrated that these metabolites can activate the human estrogen receptor α (hERα). nih.gov This was confirmed through molecular bioassays, including the transactivation of a yeast system co-transfected with the hERα gene and the transactivation of hERα-mediated transcription in HeLa cells. nih.gov The estrogenic potency of these metabolites is further evidenced by their ability to induce estrogen-dependent progestin receptors in the anterior pituitary of castrated female rats. nih.gov These findings indicate that the estrogenic effects associated with gestodene administration are mediated by its A-ring reduced metabolites. nih.gov

Table 1: Estrogen Receptor Interaction of this compound and its Metabolites
CompoundBinds to Estrogen Receptor (ER)Observed Estrogenic Effect
This compoundNo nih.govnih.govMediated through its metabolites nih.gov
3β,5α-tetrahydro-gestodene (3βGSD)Yes (high affinity) nih.govActivates hERα-mediated transcription nih.gov
3α,5α-tetrahydro-gestodene (3αGSD)Yes (lesser extent than 3βGSD) nih.govActivates hERα-mediated transcription nih.gov

Enzymatic Modulations by this compound

Cytochrome P450 Enzyme System Inhibition

Gestodene is recognized as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, a critical component in the metabolism of a vast array of drugs. biomolther.org The CYP enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for the majority of drug metabolism reactions. nih.gov Inhibition of these enzymes can lead to altered plasma concentrations of co-administered drugs, a key consideration in pharmacology. enamine.net

Studies have shown that oral contraceptives containing gestodene and ethinyl estradiol (B170435) can significantly inhibit the activity of CYP1A2. nih.gov Furthermore, gestodene has been identified as a potent mechanism-based inactivator of CYP3A4 in in vitro studies. biomolther.orgnih.gov This inactivation is considered irreversible. biomolther.org The presence of a double bond at the 15,16-position in the gestodene molecule is a key structural feature contributing to its potent inhibitory effect on CYP3A4, making its rate of inactivation five times faster than that of levonorgestrel (B1675169). nih.gov

Specificity Towards CYP3A4 Isoforms

The inhibitory action of gestodene demonstrates a high degree of selectivity for the CYP3A4 isoform. biomolther.org In vitro experiments have established that gestodene is a more potent inactivator of CYP3A4 than ethinyl estradiol, with a kinactivation/Ki ratio at least 10-fold higher. biomolther.org This specificity is significant as CYP3A4 is involved in the metabolism of approximately half of all prescribed drugs. wikipedia.org

The inhibition of CYP3A4 by gestodene has been demonstrated in studies using probe substrates. For example, gestodene inhibits the CYP3A4-mediated 2-hydroxylation of ethinyl estradiol. nih.gov It has also been shown to inhibit the demethylation and hydroxylation of mifepristone, reactions primarily catalyzed by CYP3A4. nih.gov While in vitro studies highlight gestodene's potent inhibition of CYP3A4, some in vivo studies have suggested a more modest effect on CYP3A4 activity at clinically used doses. nih.govnih.gov For instance, one study found that a combined oral contraceptive with gestodene and ethinylestradiol caused a modest increase in the area under the curve (AUC) of midazolam, a known CYP3A4 substrate. nih.gov

Implications for Drug Metabolism Research

The potent and specific inhibition of CYP3A4 by gestodene carries significant implications for drug metabolism research. The potential for drug-drug interactions is a primary concern, as the co-administration of gestodene with drugs metabolized by CYP3A4 could lead to increased plasma concentrations and potential toxicity of the latter. biomolther.orgdrugbank.com This necessitates careful consideration and study when developing new chemical entities that may be prescribed alongside gestodene-containing oral contraceptives. cdc.gov

Table 2: Inhibition of Cytochrome P450 Isoforms by this compound
CYP IsoformInhibitory Effect of GestodeneKey Findings
CYP1A2Inhibitor nih.govOral contraceptives with gestodene markedly increase plasma concentrations of the CYP1A2 substrate tizanidine. nih.gov
CYP3A4Potent, mechanism-based inhibitor biomolther.orgnih.govHighly selective for CYP3A4; rate of inactivation is 5-fold faster than levonorgestrel. biomolther.orgnih.gov In vitro studies show potent inhibition, while in vivo effects at clinical doses may be more modest. nih.govnih.gov

5α-Reductase Inhibition Mechanisms

Gestodene has been shown to inhibit the activity of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov This enzyme exists in different isoforms, with types 1 and 2 being the most well-characterized and responsible for converting various steroid hormones. aopwiki.org The inhibition of 5α-reductase is a key mechanism for reducing androgenic effects in tissues where DHT is the primary active androgen. wikipedia.orgsci-hub.se

Other Steroidogenesis Enzyme Interactions

While the primary metabolic pathways of gestodene involve hepatic reduction and hydroxylation, it also exhibits interactions with other enzymes involved in steroidogenesis. In vitro studies have demonstrated that gestodene can inhibit certain cytochrome P450 enzymes. wikipedia.org Its potency in this inhibition is reportedly greater than that of other progestins. wikipedia.org

Specifically, gestodene has been shown to be a potent inhibitor of CYP3A4 in vitro. nih.gov CYP3A4 is a crucial enzyme in the metabolism of many steroids and drugs. nih.govnih.gov The hydroxylation of gestodene is significantly inhibited by ketoconazole, a known CYP3A4 inhibitor, further suggesting the importance of this enzyme in its metabolism. nih.gov While gestodene is a potent inhibitor of CYP3A4 in laboratory settings, the clinical significance of this at therapeutic doses appears to be modest, causing only a minor increase in the plasma concentrations of drugs metabolized by this enzyme. nih.gov

In addition to its effects on cytochrome P450 enzymes, gestodene has been observed to inhibit 5α-reductase in vitro. wikipedia.org At a concentration of 1.0 μM, gestodene demonstrated a 45.9% inhibition of this enzyme. wikipedia.org This inhibitory action on 5α-reductase is more potent compared to other progestins like desogestrel (B1670305) and levonorgestrel. wikipedia.org Furthermore, studies have indicated that androstenedione (B190577) and cortisol can inhibit the Δ4-reductase responsible for the A-ring reduction of gestodene. nih.gov

Conversely, substrates of CYP1A and CYP2C, such as theophylline (B1681296) and tolbutamide (B1681337), did not show any significant effect on the metabolism of gestodene, indicating a degree of selectivity in its enzymatic interactions. nih.gov

EnzymeInteraction with GestodeneObserved EffectReference
Cytochrome P450 (general)InhibitionGreater potency compared to other progestins (in vitro). wikipedia.org
CYP3A4Inhibition (mechanism-based)Potent inhibitor in vitro; major enzyme for microsomal hydroxylation. nih.govnih.gov
5α-reductaseInhibition14.5% inhibition at 0.1 μM; 45.9% inhibition at 1.0 μM (in vitro). wikipedia.org
Δ4-reductaseSubstrate; Inhibition by other compoundsMetabolizes gestodene; inhibited by androstenedione and cortisol. nih.gov
CYP1ANo significant interactionSubstrates like theophylline did not affect gestodene metabolism. nih.gov
CYP2CNo significant interactionSubstrates like tolbutamide did not affect gestodene metabolism. nih.gov

Non-Genomic Actions and Novel Receptor Interactions of this compound

Recent research has uncovered novel, non-genomic actions of gestodene, highlighting its interaction with receptors outside the classical steroid hormone receptor family. These findings point towards a broader pharmacological profile for the compound.

A significant discovery has identified gestodene as a novel positive allosteric modulator (PAM) of Protease-Activated Receptor 1 (PAR1). nih.govnih.gov PAR1 is a G protein-coupled receptor that is activated by serine proteases, most notably thrombin, and plays a critical role in hemostasis and thrombosis. nih.govmdpi.com

Gestodene's action as a PAM means that it enhances the receptor's response to its natural activators. nih.gov Studies have shown that gestodene selectively potentiates the activation of PAR1 by both thrombin and PAR1-activating peptide (PAR1-AP) in a dose-dependent manner. nih.govnih.gov This enhancing effect was specific to PAR1, as gestodene did not alter the activity of PAR2 and PAR4. nih.govnih.gov The half-maximal effective concentration (EC50) for this enhancing effect on PAR1 activation was determined to be 8.15 ± 0.34 μM for PAR1-AP and 4.54 ± 0.27 μM for thrombin. nih.gov This allosteric modulation suggests a previously unknown mechanism through which gestodene may exert physiological effects. nih.gov

The allosteric modulation of PAR1 by gestodene directly influences downstream cellular signaling pathways. nih.gov Activation of PAR1 is known to trigger various intracellular cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is important in platelet activation. nih.govresearchgate.net

Research has demonstrated that gestodene significantly enhances the PAR1-mediated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in human megakaryocytic leukemia cells (MEG-01). nih.govnih.gov This potentiation of ERK1/2 phosphorylation was blocked by vorapaxar, a selective PAR1 antagonist, confirming that the effect is mediated through PAR1. nih.govnih.gov Furthermore, gestodene was found to significantly increase the internalization of PAR1 induced by PAR1-AP, a process linked to receptor activation and signaling. nih.gov This enhanced internalization was also reversed by vorapaxar. nih.gov These findings indicate that gestodene's modulation of PAR1 amplifies the canonical signaling pathways associated with this receptor.

Cellular ProcessEffect of GestodeneMediating ReceptorKey Downstream EffectReference
Receptor InternalizationSignificantly increased PAR1-AP-induced internalizationPAR1Enhanced receptor signaling and turnover nih.gov
ERK1/2 PhosphorylationSignificantly increased PAR1-AP-induced phosphorylationPAR1Activation of MAPK signaling cascade nih.govnih.gov
Intracellular Calcium MobilizationEnhanced thrombin- and PAR1-AP-induced levelsPAR1Potentiation of a key second messenger signal nih.govnih.gov
Morphological Changes (MEG-01 cells)Potently increased PAR1-AP-induced changesPAR1Indication of cellular activation nih.govnih.gov

The functional consequence of gestodene's positive allosteric modulation of PAR1 is most evident in its influence on platelet aggregation. PAR1 is a primary thrombin receptor on human platelets, and its activation is a key step in the formation of a thrombus. mdpi.complos.org

Studies using human blood have shown that gestodene robustly augments platelet aggregation induced by PAR1-AP. nih.govnih.gov This enhancement of platelet aggregation was effectively attenuated by the PAR1 antagonist vorapaxar, directly linking the effect to gestodene's action on PAR1. nih.govnih.gov By enhancing the sensitivity of PAR1 to its activators, gestodene effectively lowers the threshold for platelet activation and aggregation. nih.gov This non-genomic action on a key receptor in the coagulation cascade represents a significant aspect of gestodene's molecular activity. nih.gov

Metabolic Transformation Pathways of ∆ 5 10 Gestodene

Hepatic Biotransformation of ∆-5(10)-Gestodene

The liver is the principal site for the metabolic conversion of this compound. wikipedia.org Hepatic biotransformation is characterized by two major types of reactions: phase I reactions, which include reduction and hydroxylation, and phase II reactions, which involve conjugation. wikipedia.orgwikipedia.org

A primary pathway in the metabolism of this compound is the reduction of its ∆4-3-keto group located in the A-ring of the steroid structure. wikipedia.orgnih.gov This reductive process is a key step in the formation of several significant metabolites. wikipedia.org

The reduction of the A-ring of gestodene (B1671452) leads to the formation of tetrahydrogenated metabolites. wikipedia.org Among these, 3,5-tetrahydrogestodene is a notable example. wikipedia.org In vitro studies with rat anterior pituitary, hypothalamus, and ventral prostate homogenates have identified the formation of 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.gov

During the reductive process, key metabolic intermediates are formed. One such intermediate is dihydrogestodene. nih.gov It is believed that 5α-dihydrogestodene serves as an intermediate in the pathway that leads to the formation of 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.gov In studies using human liver cytosol, dihydrogestodene was identified as the major metabolite. nih.gov

Table 1: Key Reductive Metabolites of this compound

Metabolite Precursor Metabolic Pathway
Dihydrogestodene This compound A-ring reduction nih.gov
3,5-tetrahydrogestodene Dihydrogestodene Further reduction wikipedia.orgnih.gov
3α,5α-tetrahydrogestodene 5α-dihydrogestodene Reduction nih.gov
3β,5α-tetrahydrogestodene 5α-dihydrogestodene Reduction nih.gov

In addition to reduction, hydroxylation is a substantial metabolic pathway for gestodene. wikipedia.org This process involves the introduction of hydroxyl (-OH) groups at various carbon positions on the steroid nucleus. Specific sites of hydroxylation that have been identified include the C1, C6, and C11 positions. wikipedia.org In vitro studies with human liver microsomes have shown that the major microsomal metabolite of gestodene is a hydroxylated derivative. nih.gov The cytochrome P450 isozyme CYP3A4 appears to be a key enzyme in catalyzing the hydroxylation of gestodene. nih.gov

Following phase I metabolism (reduction and hydroxylation), gestodene metabolites undergo phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body. wikipedia.org A significant conjugation process is glucuronidation, where glucuronic acid is attached to the metabolites. wikipedia.orgwikipathways.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgeur.nl The resulting glucuronide conjugates are more readily excreted in urine and feces. wikipedia.orgwikipedia.org Of the gestodene metabolites excreted in urine, a significant portion is in the form of glucuronide and sulfate (B86663) conjugates. wikipedia.org

Reductive Metabolism of the ∆4-3-Keto Group

Biological Activity of this compound Metabolites

Some metabolites of this compound are not inert and exhibit their own biological activity. Notably, the A-ring reduced metabolites, 3β,5α-tetrahydrogestodene and, to a lesser degree, 3α,5α-tetrahydrogestodene, have been found to possess weak estrogenic activity. wikipedia.org These metabolites can bind to estrogen receptors and may be responsible for some of the estrogen-like effects observed with gestodene administration. wikipedia.orgnih.gov This suggests that the metabolic conversion of gestodene can lead to compounds with a different hormonal activity profile than the parent drug. researchgate.net

Estrogenic Potency and Receptor Engagement of Reduced Derivatives

While gestodene itself does not bind to the estrogen receptor (ER), certain of its metabolites exhibit estrogenic properties. nih.gov Research has demonstrated that the A-ring reduced derivatives of gestodene can interact with estrogen receptors and elicit estrogenic effects in various cell expression systems. nih.gov Specifically, in vitro studies have identified 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene as metabolic products of gestodene. nih.gov These tetrahydro metabolites are believed to be responsible for the weak estrogenic effects that have been attributed to gestodene administration. nih.gov

The estrogenic activity of these metabolites is a significant finding, as it suggests that the biological effects of gestodene are not solely due to its progestogenic activity but are also influenced by the actions of its metabolic byproducts.

Differential Receptor Affinities of Metabolites

The metabolites of gestodene exhibit varying affinities for different steroid hormone receptors. While gestodene has a high affinity for the progesterone (B1679170) receptor (PR), its A-ring reduced metabolites, particularly 3β,5α-tetrahydrogestodene, show a notable affinity for the estrogen receptor. nih.gov In contrast, gestodene and its active metabolite, 3-keto-desogestrel, display marked binding to the androgen receptor (AR) and glucocorticoid receptor (GR). kup.at Gestodene also shows a significant affinity for the mineralocorticoid receptor (MR), similar to progesterone. kup.at

Tissue-Specific Metabolism of this compound

The metabolism of this compound is not uniform throughout the body and can vary depending on the tissue type. This tissue-specific biotransformation plays a crucial role in determining the local hormonal effects of the progestin.

Metabolism in Pituitary Gland and Hypothalamus

In vitro studies using rat anterior pituitary and hypothalamus homogenates have shown that gestodene is metabolized into its A-ring reduced derivatives, 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.gov The formation of these estrogenically active metabolites in the pituitary and hypothalamus is significant, as these tissues are key regulators of the reproductive system. The local production of estrogenic compounds could potentially modulate the feedback mechanisms that control gonadotropin release.

Biotransformation in Prostate Tissue

Similar to the pituitary and hypothalamus, in vitro incubation of gestodene with rat ventral prostate homogenates also results in the formation of 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.gov The prostate is a target organ for androgens, and the local production of metabolites with estrogenic activity could have implications for prostate physiology.

Comparative Metabolic Profiling of this compound with Other Progestins

When comparing the metabolic profile of gestodene to other synthetic progestins, several key differences emerge. Unlike desogestrel (B1670305) and norgestimate, which are prodrugs that require metabolic activation, gestodene is an active progestogen. kup.at

Gestodene shares a high bioavailability of over 90% with levonorgestrel (B1675169), whereas desogestrel's bioavailability is lower at around 62% due to significant first-pass metabolism. glowm.com In terms of metabolic pathways, both gestodene and levonorgestrel undergo reduction and hydroxylation. wikipedia.org However, a study comparing the effects of oral contraceptives containing gestodene or levonorgestrel found no clinically significant differences in their impact on carbohydrate metabolism, lipid metabolism, or blood clotting. nih.govresearchgate.net

Another comparison with desogestrel showed that while both are effective and well-tolerated, there might be minor differences in side effects like spotting and breakthrough bleeding. droracle.ai In vitro studies have suggested that gestodene might impede the metabolism of co-administered ethinyl estradiol (B170435) to a greater extent than desogestrel, although the in vivo significance of this is not definitively established. glowm.com

Comparative Properties of Progestins
PropertyGestodeneLevonorgestrelDesogestrelNorgestimate
ProdrugNoNoYesYes
Bioavailability>90%>90%~62%Not Determined
Primary Active FormGestodeneLevonorgestrel3-keto-desogestrel (Etonogestrel)Norelgestromin and Levonorgestrel

Mathematical and Computational Modeling of this compound Metabolism

While specific mathematical and computational models for the metabolism of this compound are not extensively documented in publicly available research, general models for steroidogenesis and the pharmacokinetics of contraceptive steroids provide a framework for understanding its metabolic fate. epa.govnih.govplos.org

Computer simulations have been used to predict the pharmacokinetic behavior of gestodene during long-term administration, taking into account single-dose pharmacokinetics and changes in serum protein binding. nih.govnih.gov These models have shown that the accumulation of gestodene in plasma is partly due to the ethinyl estradiol-induced increase in sex hormone-binding globulin (SHBG). nih.gov

More broadly, mathematical models of steroid metabolism in tissues like the testes and ovaries have been developed to predict steroid secretion and the effects of endocrine disruptors. epa.govnih.govplos.org These models, which include intermediate metabolites and enzymatic reaction kinetics, could theoretically be adapted to simulate the specific metabolic pathways of gestodene. epa.gov Furthermore, mechanism-based computational models have been created to predict the sites of metabolism for steroids by enzymes like cytochrome P450 3A4, which could be applied to gestodene. mdpi.com The development of a specific, dynamic computational model for gestodene metabolism would be a valuable tool for predicting its tissue-specific effects and interactions with other substances.

Analytical Methodologies for ∆ 5 10 Gestodene and Its Metabolites

Advanced Chromatographic Techniques

Advanced chromatographic techniques are fundamental in the separation and quantification of ∆-5(10)-Gestodene from various matrices. These methods offer high resolution and sensitivity, crucial for both quality control and metabolic studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid hormones like Gestodene (B1671452). thaiscience.info Its versatility allows for the development of specific methods tailored to different analytical needs.

The simultaneous determination of this compound and other steroids, often in combination with estrogens like ethinyl estradiol (B170435), in pharmaceutical and biological matrices presents a significant analytical challenge due to the structural similarity of the compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common technique employed for this purpose. researchgate.net

Several studies have focused on developing and validating RP-HPLC methods for the simultaneous estimation of Gestodene and Ethinyl Estradiol in bulk and pharmaceutical dosage forms. innovareacademics.inresearchgate.netresearchgate.net These methods are designed to be simple, rapid, selective, and precise. innovareacademics.inresearchgate.net A typical method might utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile. innovareacademics.inresearchgate.netresearchgate.net Detection is commonly performed using a UV detector. innovareacademics.inresearchgate.netresearchgate.net

The complexity of the matrix, such as plasma or wastewater, often necessitates sophisticated sample preparation techniques to remove interfering substances. thermofisher.comnih.govresearchgate.net Solid-supported liquid-liquid extraction (SLE) has been shown to provide high recovery and reproducibility for the extraction of Gestodene from human plasma prior to LC-MS/MS analysis. thermofisher.com For environmental samples, techniques like solid-phase extraction (SPE) are employed to concentrate the analytes and remove matrix components. researchgate.net

A study successfully developed a method for the simultaneous determination of five bacterial and plant toxins in complex food matrices, demonstrating the capability of modern analytical techniques to handle challenging samples. nih.gov Another study developed a robust method for the analysis of 21 progestagens in various environmental and biological matrices using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), showcasing the power of this technique for comprehensive steroid analysis. researchgate.net

Table 1: HPLC Method Parameters for Simultaneous Determination
ParameterEthinyl Estradiol and Gestodene innovareacademics.inresearchgate.netFour Hormonal Compounds researchgate.net
Column Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm)C18 (150 × 4.6 mm, 5 µ)
Mobile Phase Phosphate buffer: Acetonitrile (75:25 v/v), pH 3.6Acetonitrile: water (50:50, v/v)
Flow Rate 1.0 ml/min1.0 ml/min
Detection 237 nm200 nm
Retention Time Ethinyl Estradiol: 1.788 min, Gestodene: 3.475 minNot Specified
Linearity Range EE: 10-50µg/ml, GSD: 25-125µg/mlNot Specified
LOD EE: 1.399µg/ml, GSD: 4.24µg/mlEE: 0.0086 µg/ml, GS: 0.0397 µg/ml
LOQ EE: 3.909µg/ml, GSD: 11.85µg/mlEE: 0.028 µg/ml, GS: 0.132 µg/ml

Stability-indicating methods are crucial for assessing the degradation of a drug substance under various stress conditions, ensuring that the analytical method can accurately measure the active ingredient in the presence of its degradation products. For this compound, stability-indicating RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. innovareacademics.inresearchgate.net

These methods involve subjecting the drug to forced degradation conditions, including acidic, alkaline, thermal, oxidative, photolytic, and hydrolytic stress. innovareacademics.ininnovareacademics.in The developed HPLC method must be able to separate the intact drug from any degradation products that are formed. innovareacademics.ininnovareacademics.in This confirms that the method is specific for the analyte and can be used to assess its stability in pharmaceutical formulations. innovareacademics.ininnovareacademics.in

One such validated method demonstrated successful separation of Ethinyl Estradiol and Gestodene from their degradation products, confirming its stability-indicating nature. innovareacademics.inresearchgate.net The stress conditions applied included acid, alkali, thermal, oxidative, photolytic, and hydrolytic degradation. innovareacademics.in The ability to separate the active pharmaceutical ingredients from degradation products without interference is a key outcome of these studies. innovareacademics.ininnovareacademics.in

Table 2: Forced Degradation Studies of Gestodene
Stress ConditionOutcomeReference
Acid DegradationDegradation observed, products separated by HPLC. innovareacademics.in
Alkali DegradationDegradation observed, products separated by HPLC. innovareacademics.in
Thermal DegradationDegradation observed, products separated by HPLC. innovareacademics.in
Oxidative DegradationDegradation observed, products separated by HPLC. innovareacademics.in
Photolytic DegradationDegradation observed, products separated by HPLC. innovareacademics.in
Hydrolytic DegradationDegradation observed, products separated by HPLC. innovareacademics.in

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers better resolution, sensitivity, and speed. merckmillipore.comscribd.commdpi.com It is a powerful tool for the qualitative and quantitative analysis of pharmaceuticals. researchgate.net HPTLC methods have been developed for the identification and quantification of steroid hormones in various preparations. researchgate.netiarc.fr

The key advantages of HPTLC include the ability to analyze multiple samples simultaneously, lower solvent consumption, and the option for various detection methods. merckmillipore.comscribd.com For steroid analysis, densitometric scanning is often used for quantification. researchgate.net While specific HPTLC methods for this compound are less commonly reported than HPLC methods, the technique has been successfully applied to the simultaneous determination of other contraceptive steroids like levonorgestrel (B1675169) and ethinylestradiol. researchgate.net A typical HPTLC method involves the use of pre-coated silica (B1680970) gel plates as the stationary phase and a mixture of organic solvents as the mobile phase. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique used for the identification and quantification of volatile and semi-volatile organic compounds. labtron.comwikipedia.orgshimadzu.com In steroid analysis, GC-MS is considered a "gold standard" for forensic substance identification due to its ability to provide a definitive identification of a particular substance. wikipedia.org

The process involves separating the components of a sample in the gas chromatograph followed by detection and fragmentation in the mass spectrometer, which provides a unique mass spectrum for each compound. technologynetworks.com While GC-MS is a powerful tool, the high temperatures used in the injection port can sometimes lead to thermal degradation of the analyte. wikipedia.org For the analysis of steroids like gestodene, derivatization is often required to increase their volatility and thermal stability.

Spectroscopic and Mass Spectrometric Characterization

Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound and its metabolites.

Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, is a powerful tool for identifying and quantifying steroids. thermofisher.comnih.gov Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, allowing for the detection of trace amounts of compounds in complex matrices. thermofisher.comnih.gov The fragmentation pattern obtained in the mass spectrum serves as a fingerprint for the molecule, aiding in its identification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural characterization. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the complete assignment of its structure. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. nih.gov The IR spectrum of Gestodene would show characteristic absorption bands for its hydroxyl and carbonyl groups. nih.gov

Table 3: Spectroscopic Data for Gestodene
TechniqueObservationReference
Mass Spectrometry (MS/MS) Provides fragmentation patterns for identification. nih.gov
¹³C NMR Spectroscopy Provides information on the carbon skeleton. nih.gov
Infrared (IR) Spectroscopy Shows characteristic peaks for functional groups. nih.gov
Raman Spectroscopy Provides complementary vibrational information. nih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for identifying and quantifying metabolites of this compound. escholarship.orgnih.gov This method offers high sensitivity and selectivity, which is crucial for distinguishing the parent compound from its metabolites, which may be present at very low concentrations. chromatographyonline.comnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to resolve different compounds. nih.gov The separated components then enter the mass spectrometer, where they are ionized. For metabolite identification, a specific precursor ion (the ionized parent drug or a suspected metabolite) is selected and fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of metabolites. youtube.com For instance, a study on the in vivo metabolites of fasiglifam (B1672068) demonstrated that a combination of precursor, product ion, and collision cross section data allowed for the localization of biotransformation sites on the molecule. lcms.cz

The process often begins with an untargeted full-scan LC-MS experiment to identify potential metabolites whose levels are significantly altered. nih.gov These candidates are then subjected to targeted MS/MS analysis to acquire detailed fragmentation spectra. nih.gov High-resolution mass spectrometry (HRMS) is increasingly used to derive specificity from high mass resolution, which helps in differentiating compounds with very similar masses. escholarship.org

A key challenge in metabolite identification is distinguishing the site of metabolic modification on the molecule. lcms.cz Advanced fragmentation techniques and intelligent data processing software can assist in this process by systematically analyzing bond disconnections. youtube.comlcms.cz For example, comparing the MS/MS spectra of the parent compound with that of a potential metabolite can reveal neutral losses or mass shifts indicative of specific metabolic reactions like hydroxylation, oxidation, or conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound and its metabolites. mdpi.comresearchgate.net Unlike mass spectrometry, which provides information about the mass-to-charge ratio and fragmentation patterns, NMR provides detailed insights into the molecular structure and the chemical environment of individual atoms. byjus.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information. ¹H NMR reveals the number and types of protons and their connectivity through spin-spin coupling, while ¹³C NMR provides information about the carbon skeleton of the molecule. mdpi.com

For more complex structures and for unambiguously assigning all signals, two-dimensional (2D) NMR experiments are employed. researchgate.netlibretexts.org These techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei within the molecule, allowing for a complete and detailed structural assignment. researchgate.net The non-destructive nature of NMR is a significant advantage, as it allows for the analysis of samples without altering them. fepbl.com Recent advancements in NMR technology, including the use of high-field magnets and cryoprobes, have dramatically increased sensitivity, enabling the analysis of very small sample quantities. researchgate.net

Bioanalytical Method Validation for this compound Research

Bioanalytical method validation is the process of demonstrating that a specific analytical method used for the quantitative measurement of an analyte, such as this compound, in a biological matrix is reliable and reproducible for its intended use. ajpsonline.comglobalresearchonline.net This process is crucial for ensuring the quality and integrity of data from pharmacokinetic and other research studies. nih.govresearchgate.net The validation process involves evaluating several key parameters to ensure the method's performance characteristics are suitable for the application. nih.gov

Quantitation Limits and Linearity in Research Applications

The quantitation limits define the range of concentrations over which the analytical method is considered valid. This includes the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ). ajpsonline.com The LLOQ must be low enough to measure the relevant concentrations of this compound in study samples. walshmedicalmedia.com The analyte response at the LLOQ should be at least five times the response of a blank sample, and the precision and accuracy should be within acceptable limits (typically ±20%). globalresearchonline.netaustinpublishinggroup.com

Linearity demonstrates the direct proportionality between the analyte concentration and the instrumental response over a defined range. ajpsonline.com A calibration curve is generated by analyzing standards at several concentration levels. austinpublishinggroup.com For gestodene analysis in human plasma using LC-MS/MS, linearity has been demonstrated over various ranges, such as 50-11,957 pg/mL and 0.05-5 ng/mL, with correlation coefficients (r²) greater than 0.99. thermofisher.comnih.gov The acceptance criteria for the calibration curve typically require that the back-calculated concentrations of the standards are within ±15% of the nominal value (±20% for the LLOQ). globalresearchonline.net

Below is a table summarizing linearity data from a study validating an LC-MS/MS method for gestodene in human plasma. thermofisher.com

Nominal Concentration (ng/mL)Back-Calculated Concentration (ng/mL)Accuracy (%)
0.050.05100.0
0.100.10100.0
0.250.26104.0
0.500.51102.0
1.000.9898.0
2.502.4598.0
5.005.03100.6

This table illustrates the accuracy of the method across its linear range.

Emerging Electroanalytical Methods for Steroid Compound Analysis

While chromatography and mass spectrometry are the gold standards, emerging electroanalytical methods offer promising alternatives for the analysis of steroid compounds. scielo.br These techniques, such as voltammetry and polarography, are based on measuring the current that arises from the oxidation or reduction of an electroactive analyte at an electrode surface. mdpi.com

The primary advantages of electroanalytical methods include their simplicity, high sensitivity, speed, and lower cost compared to traditional chromatographic techniques. mdpi.com The development of new electrode materials, including carbon nanomaterials like graphene and carbon nanotubes, has significantly enhanced the performance of these methods. scielo.br These materials can be used to modify electrodes, increasing their surface area and improving electron transfer, which leads to lower detection limits and enhanced selectivity. scielo.br

For steroid analysis, these methods can be highly sensitive, with the potential to detect compounds at very low concentrations. mdpi.com The selectivity can be tuned by carefully choosing the electrode material, the supporting electrolyte, and the applied potential waveform. mdpi.com While still an evolving field for comprehensive steroid analysis, electroanalytical techniques represent a viable and cost-effective option for rapid screening and quantification of specific electroactive steroid compounds. researchgate.net

Structure Activity Relationship Sar Studies of ∆ 5 10 Gestodene

Influence of the ∆15-16 Double Bond on Biological Activity

The primary effect of the ∆15-16 double bond is to alter the three-dimensional shape of the D-ring. This structural variation causes a shift in the conformational location of the 18-ethyl group, which in turn influences the molecule's interaction with the progesterone (B1679170) receptor (PR). rfppl.co.in While Gestodene (B1671452) is a potent progestogen, it is important to note that it is not metabolized into Levonorgestrel (B1675169), indicating that the effects of the ∆15-16 double bond are intrinsic to the parent molecule's activity. wikipedia.org The enhanced potency of Gestodene allows it to achieve contraceptive efficacy at a lower dose compared to other progestins. researchgate.netnih.gov This increased potency is, in part, attributed to the conformational changes induced by the ∆15-16 unsaturation, which optimizes the ligand's fit within the receptor's binding pocket.

Role of the 17α-Ethynyl Group in Receptor Binding Affinity

The presence of a 17α-ethynyl group (–C≡CH) is a critical feature for the high progestational activity of many synthetic steroids, including Gestodene. nih.govunicamp.br This small, rigid group plays a crucial role in enhancing the binding affinity of the molecule to the progesterone receptor and is essential for its oral bioavailability.

SAR studies have consistently shown that steroids possessing a 17α-ethynyl group and a 17β-hydroxyl group exhibit high oral contraceptive activity. unicamp.br The ethynyl (B1212043) group is thought to anchor the steroid within a hydrophobic pocket of the receptor's ligand-binding domain (LBD). nih.gov This interaction stabilizes the ligand-receptor complex, leading to a more potent and sustained biological response. The binding of the steroid to the PR induces a specific conformational change in the receptor, which is necessary for the recruitment of co-modulating proteins and the subsequent regulation of gene transcription. nih.govnih.gov The 17α-ethynyl group is pivotal in ensuring the correct positioning of the steroid to induce this agonistic conformation. Furthermore, this group sterically hinders the metabolic oxidation of the 17β-hydroxyl group, which significantly slows down the hepatic metabolism of the compound and contributes to its high oral potency. uomustansiriyah.edu.iq

Impact of the 18-Methyl Group on Steroid Conformation and Potency

Gestodene belongs to the gonane (B1236691) subgroup of 19-nortestosterone derivatives, which are characterized by the replacement of the C-19 methyl group with a hydrogen atom and the presence of an ethyl group at the C-13 position (termed an 18-methyl group in older nomenclature). nih.govwikipedia.org This C-13 ethyl group has a profound impact on the steroid's conformation and potency.

Comparative SAR Analysis with Related Progestins (e.g., Levonorgestrel, Desogestrel)

Gestodene, Levonorgestrel, and Desogestrel (B1670305) are all third-generation progestins derived from 19-nortestosterone. nih.gov While they share a common lineage, minor structural differences lead to significant variations in their biological profiles, including potency and receptor selectivity.

Levonorgestrel is the parent compound from which Gestodene and Desogestrel were developed. It has a C-13 ethyl group and a saturated D-ring. glowm.com

Gestodene differs from Levonorgestrel by the presence of a ∆15-16 double bond. rfppl.co.in

Desogestrel is a prodrug that is rapidly converted in vivo to its active metabolite, 3-keto-desogestrel (etonogestrel). It is characterized by a methylene (B1212753) group at the C-11 position and lacks the 3-keto group in its administered form. nih.govglowm.com

Gestodene and 3-keto-desogestrel are considered the most potent progestogens among this group. nih.gov These newer progestins were developed to minimize the androgenic side effects associated with earlier compounds like Levonorgestrel. researchgate.netnih.gov The androgenic activity of these progestins is related to their affinity for the androgen receptor (AR). Gestodene and 3-keto-desogestrel exhibit lower androgenic effects compared to Levonorgestrel. glowm.com

CompoundKey Structural Feature (vs. Levonorgestrel)Relative Progestational PotencyRelative Androgen Receptor (AR) Affinity (vs. DHT)Binding to SHBG
LevonorgestrelReference CompoundHigh0.220 glowm.comHigh (~50% affinity of testosterone) glowm.com
∆-5(10)-Gestodene∆15-16 double bond rfppl.co.inVery High nih.gov0.154 glowm.comVery High (~100% affinity of testosterone) glowm.com
Desogestrel (active form: 3-keto-desogestrel)C-11 methylene group glowm.comVery High nih.gov0.118 glowm.comHigh (~18% affinity of testosterone) glowm.com

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for predicting and understanding the structure-activity relationships of steroid hormones. researchgate.netbayer.com These methods allow researchers to simulate the interaction between a ligand, such as Gestodene, and its biological target at the molecular level, providing insights that can guide the design of new, more potent, and selective compounds.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis are used to correlate the physicochemical properties of a series of molecules with their biological activities. unicamp.brmdpi.com For progestins, QSAR models can be built using calculated descriptors like molecular shape, electronic properties, and hydrophobicity to predict oral contraceptive activity or receptor binding affinity. unicamp.br

Advanced Research Topics and Future Directions for ∆ 5 10 Gestodene Studies

Biotechnological Production and Biotransformation Pathways

The conventional chemical synthesis of steroids like Gestodene (B1671452) is often a complex, multi-step process that can be costly and environmentally taxing. Consequently, researchers are increasingly turning to biotechnology and biotransformation to develop more sustainable and efficient production pathways.

The use of microorganisms to perform specific, stereoselective modifications of steroid molecules is a well-established and powerful tool in pharmaceutical manufacturing. This approach harnesses the diverse enzymatic machinery of fungi and bacteria to carry out reactions that are challenging to achieve through traditional organic chemistry.

Research in this area focuses on identifying microbial strains capable of transforming readily available steroid precursors into key intermediates for Gestodene synthesis. For instance, various fungal species, such as those from the Aspergillus and Rhizopus genera, are known for their potent hydroxylating enzymes. nih.govaensiweb.com These enzymes can introduce hydroxyl groups at specific positions on the steroid nucleus, a crucial step in the synthesis of many hormonal drugs. nih.gov Studies on the biotransformation of progesterone (B1679170), a related C-21 steroid, by Aspergillus brasiliensis have successfully produced hydroxylated metabolites like 11α-hydroxyprogesterone and 21-hydroxyprogesterone. nih.gov Similarly, Bacillus subtilis has been shown to convert progesterone into 20α-hydroxyprogesterone and 6β-hydroxyprogesterone. aensiweb.com

The overarching goal is to develop a fermentation-based process where a microbial catalyst converts a simple steroid intermediate into a molecule that is either Gestodene itself or a late-stage precursor. This would significantly shorten the synthetic route, reduce reliance on harsh chemical reagents, and lower production costs. Future research will likely involve screening diverse microbial populations for novel steroid-transforming capabilities and optimizing fermentation conditions to maximize yield and purity.

Beyond using whole microbial cells, a more refined approach involves the use of isolated and engineered enzymes to catalyze specific synthetic steps. This field, often termed chemoenzymatic synthesis, combines the precision of biocatalysis with the practicality of chemical reactions. Cytochrome P450 monooxygenases (P450s) are a particularly important class of enzymes in this context. mdpi.comnih.gov They are versatile biocatalysts responsible for a wide array of oxidative transformations in nature, including the hydroxylation of steroids. mdpi.com

Advances in protein engineering, including rational design and directed evolution, have enabled scientists to modify the active sites of P450 enzymes. mdpi.compreprints.org This allows for the enhancement of their stability, activity, and substrate specificity, tailoring them for industrial applications. mdpi.com For example, an engineered P450 enzyme could be designed to perform a highly specific hydroxylation on a Gestodene precursor, a reaction that might otherwise require multiple protection and deprotection steps in a chemical synthesis. scienceopen.com The integration of these engineered enzymes into artificial enzyme cascades is a promising strategy for constructing complex molecules like Gestodene from simple building blocks in a one-pot reaction. nih.gov

Future directions in this area include the discovery of novel P450s from diverse natural sources and the application of machine learning and de novo protein design to create enzymes with entirely new catalytic functions for steroid synthesis. scienceopen.com These engineered biocatalysts hold the potential to revolutionize the production of ∆-5(10)-Gestodene and other valuable steroid pharmaceuticals.

Environmental Fate and Degradation Mechanisms of this compound

The widespread use of synthetic hormones has led to their detection in various environmental compartments, prompting research into their persistence, fate, and degradation. Understanding how this compound behaves and breaks down in the environment is crucial for assessing its ecological impact and developing effective remediation strategies.

Advanced oxidation processes (AOPs) are a key area of research for the removal of persistent pharmaceutical compounds from water and wastewater. Anodic oxidation, an electrochemical AOP, has proven effective in degrading Gestodene. nih.goviwaponline.com This process typically uses boron-doped diamond (BDD) electrodes to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. iwaponline.com

Studies have systematically evaluated the key operational parameters that influence the efficiency of Gestodene degradation, such as current density, pH, and the concentration of a supporting electrolyte like sodium sulfate (B86663) (Na₂SO₄). nih.goviwaponline.com Research has shown that under optimal conditions, a significant percentage of Gestodene can be degraded in a relatively short period. For example, one study found that at a pH of 4, a current density of 32 mA cm⁻², and a Na₂SO₄ concentration of 0.02 M, over 93% of the initial Gestodene concentration was removed within 5 minutes. nih.gov The degradation process was found to follow pseudo-first-order kinetics. nih.goviwaponline.com

ParameterCondition 1Condition 2Condition 3Optimal Condition
Current Density (mA cm⁻²)16324832
pH2344
Na₂SO₄ Conc. (M)0.020.050.100.02
Degradation after 5 min (%)Data not specifiedData not specifiedData not specified>93%
Kinetic Constant (kGES, min⁻¹)Dependent on specific combination of parameters0.4206

Data derived from a study on the anodic oxidation of a Gestodene and 17α-ethinylestradiol mixture. nih.goviwaponline.com

Future research in this domain will likely focus on identifying the specific degradation byproducts of Gestodene formed during anodic oxidation and assessing their potential toxicity and estrogenic activity. usp.br

In natural environments, the primary mechanism for the removal of steroid hormones is microbial degradation. nih.gov The persistence and fate of this compound in water and soil are therefore largely dependent on the presence and activity of competent microbial communities. Steroids are known to be degraded by a diverse range of bacteria and fungi under both aerobic and anaerobic conditions. nih.govnih.gov

Aerobic degradation of steroids often involves oxygenase enzymes that catalyze the cleavage of the steroid's ring structure. nih.gov For androgens and progestogens, the 9,10-seco pathway is a known catabolic route. nih.gov While specific pathways for Gestodene are not yet fully elucidated, it is plausible that its degradation follows similar routes to other synthetic progestins. Research on the biotransformation of progestins in soil has shown that sorption to soil organic matter and subsequent microbial action are key factors in their environmental fate. researchgate.net

The rate of biodegradation can be influenced by numerous environmental factors, including temperature, pH, oxygen availability, and the organic carbon content of the soil or sediment. usda.govmdpi.com Studies have shown that while many natural steroids are readily biodegradable, synthetic variants like Gestodene, which possess unnatural structural features (e.g., the ethynyl (B1212043) group at C17), may be more resistant to microbial attack, leading to greater persistence. brunel.ac.uk

Future research is needed to isolate and characterize the specific microorganisms and enzymes responsible for the biodegradation of this compound. Elucidating the complete degradation pathways and identifying the resulting metabolites are critical steps for accurately modeling its environmental behavior and assessing any potential ecological risks posed by its transformation products. brunel.ac.uk

Development of Novel this compound Analogs

The development of new hormonal agents is driven by the desire to enhance therapeutic efficacy, improve safety profiles, and reduce side effects. The chemical structure of this compound serves as a scaffold for the design of novel analogs with potentially superior properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. uomustansiriyah.edu.iqnih.govunicamp.br

Research into novel progestin development often focuses on modifying the steroid's core structure (the A, B, C, and D rings) and its various substituents. For example, studies on progesterone derivatives have shown that introducing unsaturation at the C-4 or C-4,6 positions and adding a substituent at C-6 can significantly enhance receptor binding affinity. nih.gov The nature of the substituent at C-17 is also critical; the presence of a 17α-ethynyl group is a common feature in many potent synthetic progestins, including Gestodene, and is known to enhance oral activity. unicamp.br

The goal of creating Gestodene analogs could be multi-faceted:

Increasing Potency: Minor structural changes could lead to a higher affinity for the progesterone receptor, potentially allowing for the use of even lower doses. nih.gov

Improving Selectivity: Modifying the structure could reduce binding to other steroid receptors (e.g., androgen, glucocorticoid receptors), thereby minimizing androgenic and other off-target side effects. unicamp.br

Altering Pharmacokinetics: Changes to the molecule could alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a more favorable duration of action or metabolic pathway. wikipedia.org

Future research will likely employ computational modeling and molecular docking studies to predict how novel Gestodene derivatives will interact with target receptors. This in-silico approach can guide the synthesis of the most promising candidates, which can then be evaluated in vitro and in vivo for their pharmacological profiles. This rational design strategy accelerates the discovery of new progestins with optimized therapeutic benefits.

Rational Design of Derivatives with Modified Biological Profiles

The rational design of this compound derivatives is a forward-looking area of research aimed at creating new molecules with tailored biological activities. This approach utilizes the known structure-activity relationships of steroid hormones to introduce specific chemical modifications. The goal is to enhance receptor selectivity, alter the balance between agonistic and antagonistic effects, or introduce novel therapeutic properties.

Key strategies in the rational design of this compound derivatives include:

Modification of the C-17α substituent: The ethynyl group at the C-17α position is crucial for oral activity and potency. Altering this group could modulate receptor binding affinity and interaction with co-regulatory proteins.

Alterations to the A and B rings: The ∆-5(10) double bond is a unique feature of this molecule. Modifications in this region could influence its binding profile across different steroid receptors, potentially reducing off-target effects.

Introduction of functional groups at various positions: Adding groups such as methyl, halogen, or hydroxyl moieties at strategic positions on the steroid scaffold can fine-tune the electronic and steric properties of the molecule, leading to derivatives with distinct biological profiles, such as enhanced anti-androgenic or anti-mineralocorticoid activity.

This design process allows for the systematic exploration of chemical space around the core this compound structure to develop next-generation progestins with improved therapeutic indices.

Table 1: Hypothetical this compound Derivatives and Their Target Profiles

Derivative ModificationTarget Biological ProfilePotential Therapeutic Application
Substitution of C-17α ethynyl group with a cyanoethyl groupIncreased progesterone receptor (PR) antagonist activityTreatment of endometriosis or uterine fibroids
Introduction of a fluorine atom at the C-6 positionEnhanced anti-androgenic activityManagement of hyperandrogenic disorders
Addition of a spironolactone-like moiety at C-7Potent anti-mineralocorticoid activityUse in conditions sensitive to fluid retention

In Vitro Screening for Enhanced or Alternative Activities

Following the rational design of new derivatives, in vitro screening is essential to characterize their biological activity. This involves a battery of assays to determine binding affinities for various receptors and to quantify functional responses. Beyond its well-known progestogenic effects, research has shown that gestodene itself possesses other biological activities. For instance, it has been identified as an inhibitor of 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394). nih.gov This activity is relevant for the management of androgenic disorders. nih.gov

In vitro studies have quantified the inhibitory effect of gestodene and other progestins on skin 5α-reductase. nih.gov

Table 2: In Vitro Inhibition of 5α-Reductase by Various Progestins

CompoundIC50 Value (µM)
Norgestimate10
Levonorgestrel (B1675169)52
Dienogest55
Cyproterone acetate87
Gestodene98

Data sourced from a study on skin 5 alpha-reductase inhibition. nih.gov

Future research will likely involve screening this compound and its novel derivatives against a wider panel of molecular targets to uncover alternative activities. This could include assays for:

Anti-inflammatory effects: Evaluating the modulation of inflammatory pathways and cytokine production.

Neuroprotective properties: Assessing activity in neuronal cell models relevant to neurodegenerative diseases.

Anti-proliferative activity: Screening against various cancer cell lines to identify potential anti-cancer effects.

Theoretical Chemistry and Molecular Dynamics Simulations of this compound Interactions

Theoretical chemistry and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand like this compound and its biological targets at an atomic level. researchgate.netnih.gov These methods complement experimental data by providing insights into the dynamics and energetics of binding. biorxiv.org

Molecular docking, a key technique in this field, predicts the preferred orientation of this compound when bound to a receptor, such as the progesterone receptor (PR). nih.gov This allows researchers to identify key amino acid residues in the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with the ligand. biorxiv.org

Following docking, MD simulations can be performed to observe the dynamic behavior of the ligand-receptor complex over time. researchgate.net These simulations provide a deeper understanding of the stability of the interaction and can reveal conformational changes in the receptor that are induced by ligand binding. udg.edu For this compound, MD simulations can help to:

Elucidate the structural basis for its high binding affinity to the progesterone receptor.

Compare the binding modes of this compound with those of other progestins or endogenous progesterone.

Predict how specific modifications in derivative compounds might alter their interaction with the receptor, thereby guiding the rational design process.

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies, including proteomics and metabolomics, offers a holistic approach to understanding the biological effects of this compound. mdpi.com These high-throughput methods allow for the comprehensive analysis of proteins and metabolites in a biological system, providing a detailed snapshot of the molecular changes induced by the compound.

Proteomic Analysis of Receptor Complexes

Proteomics is the large-scale study of proteins. In the context of this compound research, proteomics can be used to identify the full suite of proteins that interact with the progesterone receptor (PR) upon ligand binding. researchgate.net When this compound binds to the PR, the receptor undergoes a conformational change and interacts with a variety of co-regulatory proteins (co-activators or co-repressors) that ultimately modulate gene transcription. nih.gov

Techniques such as Rapid Immunoprecipitation Mass Spectrometry of Endogenous proteins (RIME) can be employed to isolate the PR-ligand complex from cells and identify all the interacting proteins using mass spectrometry. cam.ac.uk This approach can reveal:

The specific co-regulators recruited by the this compound-bound PR in different cell types.

Differences in the protein interactome compared to that of endogenous progesterone.

Novel signaling pathways that are influenced by this compound activity.

This detailed understanding of the PR interactome is crucial for deciphering the molecular mechanisms underlying the specific biological effects of this compound. nih.govoup.com

Metabolomic Profiling of Novel Biotransformation Products

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological sample. longdom.org This technology is particularly valuable for mapping the biotransformation pathways of drugs and identifying novel metabolites. nih.govresearchgate.net When this compound is administered, it is metabolized by various enzymes in the body, primarily in the liver.

Untargeted metabolomic profiling, using techniques like liquid chromatography-mass spectrometry (LC-MS), can be applied to biological samples (e.g., plasma, urine) to detect and identify the full spectrum of this compound metabolites. mdpi.com This can lead to the discovery of previously uncharacterized biotransformation products resulting from reactions such as:

Hydroxylation

Reduction of the A-ring

Conjugation with glucuronic acid or sulfate

Q & A

Q. What are the key considerations in designing a synthesis protocol for ∆-5(10)-Gestodene to ensure reproducibility?

  • Methodological Answer : Reproducible synthesis requires strict adherence to documented procedures, including reaction conditions (temperature, catalysts, solvent purity), stoichiometric ratios, and isolation/purification steps. Use validated analytical techniques (e.g., HPLC, NMR) to confirm intermediate and final product integrity. Pre-experimental planning should address potential side reactions (e.g., isomerization) and include control experiments. Document deviations rigorously, and employ peer-reviewed protocols where possible .
  • Example Table :
ParameterSpecificationValidation Method
Reaction Temperature25°C ± 1°CCalibrated Thermocouple
Catalyst Purity≥99.9%ICP-MS
Isolation Yield≥85% (post-crystallization)Gravimetric Analysis

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine complementary techniques:
  • NMR : Confirm stereochemistry via 1^1H and 13^{13}C spectra, comparing chemical shifts to reference libraries.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H+^+] ions) and fragmentation patterns.
  • Chromatography (HPLC/UPLC) : Assess purity (>98%) with UV detection at λmax for gestodene derivatives.
    Cross-validate results against synthetic intermediates and literature benchmarks. Report uncertainty ranges for quantitative measurements (e.g., ±0.5% for HPLC purity) .

Q. What criteria should guide the formulation of testable hypotheses about this compound’s receptor-binding mechanisms?

  • Methodological Answer : Hypotheses must be:
  • Focused : Narrow scope (e.g., “this compound binds progesterone receptor isoforms with ≥10-fold selectivity over glucocorticoid receptors”).
  • Mechanistically grounded : Base predictions on structural analogs (e.g., gestodene derivatives) and computational docking studies.
  • Falsifiable : Design experiments with controls (e.g., receptor knockout models or competitive binding assays).
    Use systematic reviews to identify knowledge gaps and avoid redundancy .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictions in pharmacokinetic data from independent this compound studies?

  • Methodological Answer : Apply meta-analytic frameworks:

Heterogeneity Testing : Use Cochran’s Q or I² statistics to quantify variability across studies.

Subgroup Analysis : Stratify data by variables (e.g., dosage forms, species models).

Sensitivity Analysis : Exclude outlier studies and assess impact on pooled estimates.
Address measurement bias (e.g., assay sensitivity differences) and publish full datasets with raw values for independent validation .

Q. How should researchers optimize in vitro assay parameters to evaluate this compound’s metabolic stability while controlling for enzyme variability?

  • Methodological Answer :
  • Enzyme Source Standardization : Use pooled human liver microsomes (HLM) from ≥10 donors to mitigate inter-individual variability.
  • Time-/Dose-Dependent Design : Include multiple timepoints (0–120 min) and substrate concentrations (0.1–100 µM).
  • QC Measures : Spike controls (e.g., testosterone for CYP3A4 activity) in each batch.
    Analyze data via Michaelis-Menten kinetics, reporting Vmax and Km with 95% confidence intervals. Replicate assays across independent labs to confirm trends .

Q. What methodologies enable the integration of multi-omics data (e.g., transcriptomic and proteomic) to study this compound’s off-target effects?

  • Methodological Answer :
  • Pathway Enrichment Analysis : Use tools like DAVID or Gene Ontology to identify overrepresented biological processes.
  • Network Pharmacology : Map compound-protein interactions via STRING or Cytoscape, prioritizing hubs with high betweenness centrality.
  • Machine Learning : Train classifiers (e.g., random forests) on omics datasets to predict toxicity endpoints.
    Validate findings using orthogonal methods (e.g., siRNA knockdown for candidate genes) and share code/parameters for reproducibility .

Data Management & Reporting

Q. How should researchers document computational workflows for this compound’s molecular dynamics simulations?

  • Methodological Answer :
  • Version Control : Track software (e.g., GROMACS version), force fields, and input files via Git.
  • Parameter Transparency : Report simulation time, temperature/pressure coupling algorithms, and convergence criteria.
  • Data Deposition : Archive trajectories in public repositories (e.g., Zenodo) with metadata (DOI: 10.5281/zenodo.XXXXX).
    Include negative results (e.g., failed equilibration runs) to aid troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.